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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational modeling of

twistane and its derivatives, with a focus on their potential applications in drug discovery and

materials science. The unique, rigid, and chiral structure of the twistane scaffold makes it an

intriguing candidate for the design of novel bioactive molecules and advanced materials. This

document outlines key computational methodologies, presents relevant data in a structured

format, and offers detailed protocols for performing these analyses.

Introduction to Twistane and Its Significance
Twistane, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a saturated polycyclic

hydrocarbon and an isomer of adamantane.[1] Its name is derived from the "twist-boat"

conformation of its cyclohexane rings.[1] This strained yet stable structure imparts unique

stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry

and materials science. Computational modeling plays a pivotal role in understanding and

predicting the behavior of twistane-based molecules, thereby accelerating research and

development.

Key Computational Methodologies
A variety of computational techniques can be employed to model twistane and its interactions.

The choice of method depends on the specific research question, desired accuracy, and

available computational resources.
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Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to

accurately calculate the electronic structure, optimized geometry, and spectroscopic

properties of twistane and its derivatives.[2][3] These calculations are essential for

understanding the fundamental properties of the molecule.

Molecular Mechanics (MM): Force-field-based methods are suitable for studying the

conformational landscape of larger twistane-containing systems and for performing

molecular dynamics simulations.

Molecular Docking: This technique predicts the preferred orientation of a twistane derivative

when bound to a biological target, such as a protein receptor. It is a cornerstone of structure-

based drug design.[4][5]

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic

behavior of twistane-based systems over time, allowing for the study of conformational

changes, binding stability, and solvent effects.[6][7][8]

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical

structure of twistane derivatives with their biological activity, enabling the prediction of the

potency of new compounds.[9]

Data Presentation: Properties of Twistane
The following tables summarize key computational and experimental data for twistane,

providing a reference for theoretical studies.

Table 1: Calculated Thermodynamic Properties of Twistane and Polytwistane

Property Twistane Polytwistane Method Reference

Enthalpy of

Formation (ΔfH⁰)
-1.7 kcal/mol

+1.28 kcal/(mol

CH)

CCSD(T)/cc-

pVQZ
[2]

Strain Energy

per CH unit
- ~1.6 kcal/mol B3LYP/6-31G(d) [3]

Table 2: Geometric Parameters of Polytwistane
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Parameter Value Method Reference

Inner Diameter 2.6 Å B3LYP/6-31G(d) [2][3]

Rise Angle ~15° B3LYP [2]

Experimental and Computational Protocols
This section provides detailed protocols for common computational workflows involving

twistane derivatives.

Protocol 1: Quantum Mechanical Calculations for a
Novel Twistane Derivative
This protocol outlines the steps for performing a geometry optimization and frequency

calculation for a hypothetical twistane-based molecule using DFT.

Objective: To obtain the stable 3D structure and vibrational frequencies of a novel twistane
derivative.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

Molecule Building: Construct the 3D structure of the twistane derivative using a molecular

editor and save it in a suitable format (e.g., .xyz or .mol).

Input File Preparation: Create an input file specifying the following:

Route Section:#p B3LYP/6-31G(d) opt freq (This specifies a geometry optimization

followed by a frequency calculation at the B3LYP level of theory with the 6-31G(d) basis

set).

Charge and Multiplicity: Specify the total charge and spin multiplicity of the molecule (e.g.,

0 1 for a neutral singlet).

Coordinate Section: Paste the coordinates of the molecule.
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Job Submission: Submit the input file to the quantum chemistry software.

Analysis of Results:

Optimized Geometry: Extract the optimized coordinates from the output file. Verify that the

optimization converged successfully.

Vibrational Frequencies: Check the output for the calculated vibrational frequencies. The

absence of imaginary frequencies confirms that the optimized structure is a true minimum

on the potential energy surface.

Thermochemistry: Analyze the thermochemical data provided in the output, including zero-

point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Workflow Diagram:

1. Build 3D Structure

2. Prepare Input File
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3. Submit QM Calculation

4. Analyze Output
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QM Calculation Workflow for Twistane Derivatives.

Protocol 2: Molecular Docking of a Twistane Derivative
into a Protein Active Site
This protocol describes the process of docking a twistane-based ligand into the active site of a

target protein.

Objective: To predict the binding mode and estimate the binding affinity of a twistane derivative

to a protein target.

Software: AutoDock Vina, Schrödinger Maestro, or similar docking software.

Methodology:

Protein Preparation:

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

Remove water molecules and any co-crystallized ligands.

Add hydrogen atoms and assign protonation states appropriate for a physiological pH.

Repair any missing side chains or loops if necessary.

Ligand Preparation:

Generate the 3D structure of the twistane derivative.

Assign partial charges and define rotatable bonds.

Grid Box Definition:

Define a grid box that encompasses the active site of the protein. The size and center of

the grid box should be chosen to allow the ligand to sample different orientations within the

binding pocket.

Docking Simulation:
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Run the docking algorithm to generate a series of possible binding poses for the ligand.

Pose Analysis and Scoring:

Analyze the predicted binding poses. The top-ranked poses are typically those with the

lowest binding energy (highest affinity).

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions)

for the best-scoring poses.

Workflow Diagram:

Protein Preparation

Ligand Preparation

Download PDB
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Define Grid Box

Generate 3D Structure
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Molecular Docking Workflow.

Protocol 3: Molecular Dynamics Simulation of a
Twistane-Protein Complex
This protocol details the steps for running an MD simulation to study the stability and dynamics

of a twistane derivative bound to a protein.

Objective: To assess the stability of the protein-ligand complex and characterize the

interactions over time.

Software: GROMACS, AMBER, or NAMD.

Methodology:

System Preparation:

Start with the best-scoring docked pose from Protocol 2.

Place the complex in a periodic box of water molecules.

Add counter-ions to neutralize the system.

Force Field Parameterization:

Assign a suitable force field for the protein (e.g., AMBER, CHARMM).

Parameterize the twistane derivative if parameters are not available in the standard force

field.

Minimization:

Perform energy minimization to remove any steric clashes in the initial system.

Equilibration:
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Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant

volume) conditions.

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under NPT

(constant pressure) conditions. Monitor temperature, pressure, and density to ensure the

system is well-equilibrated.

Production Run:

Run the production MD simulation for the desired length of time (e.g., 100 ns). Save the

trajectory and energy data at regular intervals.

Trajectory Analysis:

Calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess the

stability of the complex.

Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Monitor key intermolecular interactions (e.g., hydrogen bonds) over time.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Signaling Pathway Diagram (Conceptual):

This diagram illustrates the conceptual pathway from a twistane derivative to a biological

response, which can be investigated using computational methods.
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Conceptual Pathway of Twistane Derivative Action.

Conclusion
Computational modeling is an indispensable tool for exploring the potential of twistane and its

derivatives in drug discovery and materials science. The protocols and data presented in these

application notes provide a solid foundation for researchers to embark on their own

computational investigations of these fascinating molecules. By leveraging these computational

approaches, the design and development of novel twistane-based compounds can be

significantly accelerated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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